2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the iodophenyl moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the iodophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could result in various substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its guanidine moiety.
Molecular Probes: Utilization in the design of molecular probes for biological studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in diagnostic imaging or assays.
Industry
Chemical Synthesis: Application in the synthesis of other complex organic molecules.
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine would depend on its specific application. Generally, guanidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The iodophenyl group may enhance binding affinity or specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-BROMOPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-CHLOROPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-
Uniqueness
The presence of the iodophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine may confer unique properties such as increased molecular weight, enhanced electron density, and potential for specific interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.
Properties
CAS No. |
16018-67-0 |
---|---|
Molecular Formula |
C13H14IN5 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI Key |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
16018-67-0 | |
Synonyms |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
Origin of Product |
United States |
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